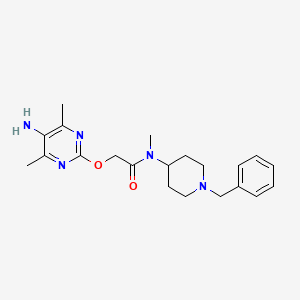

SUN13837

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H29N5O2 |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-(1-benzylpiperidin-4-yl)-N-methylacetamide |

InChI |

InChI=1S/C21H29N5O2/c1-15-20(22)16(2)24-21(23-15)28-14-19(27)25(3)18-9-11-26(12-10-18)13-17-7-5-4-6-8-17/h4-8,18H,9-14,22H2,1-3H3 |

InChI Key |

UFFJZHVXSNLCEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Investigating the Therapeutic Potential of SUN13837: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUN13837 is a novel small molecule compound designed as a mimic of basic fibroblast growth factor (bFGF) with the potential to address unmet medical needs in neurological disorders, particularly acute spinal cord injury (ASCI). Preclinical and clinical investigations have explored its neuroprotective and neuroregenerative properties. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols utilized in its evaluation. The information is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the advancement of therapies for neurological injury and disease.

Introduction

Spinal cord injury (SCI) is a devastating condition with limited therapeutic options. The initial physical trauma triggers a cascade of secondary injury mechanisms, including glutamate excitotoxicity, inflammation, and apoptosis, leading to further neuronal loss and functional deficit. This compound has emerged as a promising therapeutic candidate for ASCI. It is a highly lipid-soluble small molecule, allowing for intravenous administration and penetration of the blood-brain barrier.[1][2] Its proposed mechanism of action centers on its function as a bFGF mimetic, offering the neurotrophic and neuroregenerative benefits of bFGF without the associated mitogenic side effects.[2] This guide will delve into the scientific data supporting the therapeutic potential of this compound.

Mechanism of Action: A bFGF Mimetic

This compound is believed to exert its therapeutic effects by binding to and activating fibroblast growth factor receptors (FGFRs).[2] This interaction is thought to initiate a cascade of intracellular signaling events that promote neuronal survival and axonal growth. Unlike bFGF, a large protein, this compound is a small molecule designed to avoid stimulating cell proliferation, a significant advantage in therapeutic applications.[2]

Signaling Pathways

The binding of a ligand, such as this compound, to an FGFR typically triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling pathways critical for cell survival and growth. The primary pathways implicated in FGF signaling include:

-

RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway plays a central role in cell survival by inhibiting apoptosis.

-

Phospholipase Cγ (PLCγ) Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

-

Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in the regulation of gene expression related to cell survival and inflammation.

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Preclinical Data

The therapeutic potential of this compound has been evaluated in in vitro and in vivo preclinical models. These studies have demonstrated its neuroprotective and neuroregenerative properties.

In Vitro Studies

-

Neuroprotection: this compound has been shown to protect neurons from glutamate-induced excitotoxicity, a key mechanism of secondary injury in SCI.

-

Axonal Outgrowth: The compound has demonstrated the ability to promote the growth of neurites from cultured neurons.

In Vivo Studies: Rat Model of Spinal Cord Injury

A key preclinical study utilized a rat model of SCI to assess the efficacy of this compound. The results indicated a significant improvement in functional recovery in animals treated with the compound compared to a vehicle control group.

Table 1: Summary of Preclinical Efficacy in a Rat SCI Model

| Parameter | Vehicle Control | This compound (1 mg/kg) | p-value |

| BBB Locomotor Score | |||

| Administration 90 min post-injury | ~8 | ~11 | <0.05 |

| Administration 12 h post-injury | ~8 | ~10 | <0.05 |

| Motor Evoked Potential (MEP) Amplitude (µV) | ~100 | ~250 | <0.01 |

Note: Data are approximate values extracted from graphical representations in the cited literature.

Clinical Development

The promising preclinical data led to the clinical investigation of this compound in humans.

Phase 1 Studies

Phase 1 studies in healthy subjects were conducted to assess the safety and pharmacokinetics of this compound. The results indicated that the drug was without significant side effects.

Phase 2 Study: ASCENT-ASCI

A landmark Phase 2 clinical trial, the ASCENT-ASCI (Asubio Spinal Cord Injury Trial), was initiated to evaluate the efficacy and safety of this compound in patients with newly diagnosed acute cervical spinal cord injury.

Table 2: Overview of the ASCENT-ASCI Phase 2 Clinical Trial

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled |

| Population | Patients with acute cervical spinal cord injury |

| Intervention | This compound (1 mg/kg/day) or placebo for 7 to 28 days |

| Primary Endpoint | Mean total score on the Spinal Cord Independence Measure III (SCIM III) at Week 16 |

| Secondary Endpoints | Combined SCIM III Self-Care and Mobility subscales, ISNCSCI Total Motor scores |

The primary endpoint of the ASCENT-ASCI study was not met, as the difference in the mean total SCIM III score between the this compound and placebo groups at Week 16 was not statistically significant (p = 0.4912). However, non-significant trends consistently favored this compound treatment across primary and secondary outcomes. Notably, a larger treatment effect was observed in certain patient subgroups.

Table 3: Key Efficacy Results from the ASCENT-ASCI Study (ITT Population at Week 16)

| Outcome Measure | This compound (LS Mean (SE)) | Placebo (LS Mean (SE)) | Difference (SE) | p-value |

| Total SCIM III Score | 38.14 (4.70) | 33.60 (4.70) | 4.54 (6.52) | 0.4912 |

| Change from Baseline in UEMS Score | 9.92 (1.69) | 4.95 (1.67) | 4.97 (2.30) | 0.0347 |

LS Mean = Least Squares Mean; SE = Standard Error; UEMS = Upper Extremity Motor Score. Data from the ASCENT-ASCI study publication.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Neurite Outgrowth Assay

This assay is designed to quantify the effect of a compound on the growth of neurites from cultured neurons.

-

Cell Culture: Primary neurons (e.g., from the hippocampus or dorsal root ganglia of embryonic rats) are dissociated and plated on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips) in a culture medium.

-

Compound Treatment: Neurons are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cultures are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.

-

Immunostaining: Cells are fixed and stained with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

-

Imaging and Analysis: Images of the neurons are captured using a microscope, and the length of the longest neurite per neuron is measured using image analysis software.

In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)

This assay assesses the ability of a compound to protect neurons from cell death induced by high concentrations of glutamate.

-

Cell Culture: Primary cortical neurons are cultured as described above.

-

Compound Pre-treatment: Neurons are pre-incubated with different concentrations of this compound or a vehicle control for a specified time.

-

Glutamate Exposure: A toxic concentration of glutamate is added to the culture medium to induce excitotoxicity.

-

Incubation: The cultures are incubated for a further period (e.g., 24 hours).

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT assay or by counting the number of surviving cells.

In Vivo Spinal Cord Injury Model and Functional Assessment

This protocol describes the creation of a contusive SCI in rats and the subsequent assessment of functional recovery.

-

Animal Model: Adult female Sprague-Dawley rats are anesthetized, and a laminectomy is performed at a specific thoracic level (e.g., T9-T10). A controlled contusion injury is induced using a device such as the Infinite Horizon Impactor.

-

Drug Administration: this compound (e.g., 1 mg/kg) or a vehicle control is administered intravenously at a defined time point post-injury (e.g., 90 minutes or 12 hours).

-

Behavioral Testing (BBB Score): Locomotor function is assessed at regular intervals using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor rating scale. This scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).

-

Electrophysiology (MEP): Motor evoked potentials (MEPs) are recorded at the end of the study to assess the integrity of the corticospinal tract. This involves stimulating the motor cortex and recording the electrical response from a hindlimb muscle.

Conclusion and Future Directions

This compound has demonstrated promising neuroprotective and neuroregenerative properties in preclinical models of spinal cord injury. While the Phase 2 ASCENT-ASCI trial did not meet its primary endpoint, the observed trends favoring this compound, particularly in certain patient subgroups, suggest a potential therapeutic signal that warrants further investigation. Future research should focus on elucidating the specific downstream signaling pathways activated by this compound to better understand its mechanism of action. Further clinical trials with refined patient selection criteria and potentially adjusted dosing regimens may be necessary to fully evaluate the therapeutic potential of this novel bFGF mimetic for the treatment of acute spinal cord injury and other neurological conditions. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers continuing to explore the promise of this compound.

References

SUN13837 for Spinal Cord Injury Research: A Technical Guide

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal cord injury (SCI) is a devastating neurological condition with limited therapeutic options. SUN13837, a small molecule mimetic of basic fibroblast growth factor (bFGF), has emerged as a promising investigational drug for the treatment of acute SCI.[1][2] This technical guide provides an in-depth overview of this compound, consolidating preclinical and clinical data, detailing experimental protocols, and visualizing key pathways to support ongoing research and development efforts in the field. By mimicking the neuroprotective and neuro-regenerative properties of bFGF without its proliferative side effects, this compound offers a targeted therapeutic strategy for mitigating the secondary damage cascade and promoting functional recovery following SCI.[2]

Mechanism of Action

This compound is a fat-soluble molecule designed to mimic the neurotrophic effects of bFGF.[2] It is believed to exert its therapeutic effects through the activation of FGF receptors (FGFRs), initiating downstream signaling cascades that promote neuronal survival and axonal growth.[3] Unlike the large protein structure of bFGF, this compound is a small molecule, which may facilitate its penetration of the blood-spinal cord barrier to reach the site of injury. The proposed mechanism involves both neuroprotection, by shielding neurons from secondary injury processes like glutamate excitotoxicity, and promoting neuro-regeneration, including the outgrowth of new nerve fibers.

Signaling Pathway

The binding of this compound to FGFRs is hypothesized to trigger the activation of intracellular signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell survival and growth.

Caption: Proposed signaling pathway of this compound.

Preclinical Research

Animal Models of Spinal Cord Injury

Preclinical studies evaluating the efficacy of this compound have primarily utilized rodent models of SCI. A common model is the contusion injury model, where a specific force is applied to the exposed spinal cord to create a reproducible lesion.

Experimental Workflow

Caption: General experimental workflow for preclinical SCI studies.

Quantitative Preclinical Data

The following table summarizes the key quantitative findings from a preclinical study of this compound in a rat model of SCI.

| Parameter | Vehicle Control | This compound (1 mg/kg) | p-value |

| BBB Score (at 8 weeks) | 9.8 ± 0.5 | 12.1 ± 0.6 | <0.01 |

| Tissue Sparing (%) | 25.3 ± 3.1 | 42.8 ± 4.5 | <0.05 |

| 5-HT Positive Area (mm²) | 0.02 ± 0.005 | 0.05 ± 0.01 | <0.05 |

Data are presented as mean ± SEM.

Clinical Research: The ASCENT-ASCI Study

A key clinical investigation of this compound was the ASCENT-ASCI (A Study of this compound in the Treatment of Acute Spinal Cord Injury) trial. This was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.

Study Design and Endpoints

| Aspect | Description |

| Objective | To assess the safety and efficacy of this compound in patients with acute cervical SCI. |

| Patient Population | 65 subjects with acute cervical SCI (AIS A, B, or C). |

| Intervention | 1 mg/kg/day of intravenous this compound or matching placebo for 7 to 28 days, initiated within 12 hours of injury. |

| Primary Endpoint | Mean total score on the Spinal Cord Independence Measure (SCIM) III at Week 16. |

| Secondary Endpoints | Combined SCIM III Self-Care and Mobility subscales, and International Standards for Neurological Classification of Spinal Cord Injury (ISNCSCI) Total Motor scores at Week 16. |

Clinical Trial Results

The ASCENT-ASCI study did not meet its primary endpoint; the difference in the mean total SCIM III score between the this compound and placebo groups was not statistically significant (p=0.4912). However, a statistically significant improvement was observed in the change from baseline in Upper Extremity Motor Score (UEMS) for subjects treated with this compound compared to placebo (p=0.0347). Notably, a larger treatment effect was observed in subjects with AIS B and C injuries. No significant safety concerns were identified.

Experimental Protocols

Rat Spinal Cord Contusion Model

-

Animal Preparation: Adult female Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., a ketamine/xylazine cocktail).

-

Laminectomy: A dorsal midline incision is made over the thoracic spine, and the paravertebral muscles are dissected to expose the vertebral column. A laminectomy is performed at the T9-T10 level to expose the spinal cord.

-

Contusion Injury: The rat is placed in a stereotaxic frame. A contusion is induced using a device such as the NYU (New York University) impactor. A 10g rod is dropped from a specified height (e.g., 12.5 mm) onto the exposed dura mater.

-

Post-operative Care: The muscle and skin layers are sutured. Animals receive post-operative analgesics and are closely monitored for recovery. Bladder expression is performed twice daily until bladder function returns.

Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale

-

Acclimation: Rats are acclimated to an open-field testing environment (a circular enclosure with a non-slip floor) for several days before baseline testing.

-

Observation: Two independent, blinded observers score the animals for a 4-minute period.

-

Scoring: Hindlimb movements are scored based on a 22-point scale (0-21) that assesses joint movement, stepping ability, coordination, paw placement, and trunk stability.

Histological Analysis of Tissue Sparing

-

Tissue Preparation: At the study endpoint, animals are euthanized and perfused transcardially with saline followed by 4% paraformaldehyde. The spinal cord segment containing the lesion is dissected.

-

Sectioning: The tissue is cryoprotected in a sucrose solution and then sectioned on a cryostat. Serial transverse sections (e.g., 20 µm thick) are collected.

-

Staining: Sections are stained with a stain that differentiates white and gray matter, such as Luxol Fast Blue with Cresyl Violet.

-

Image Analysis: The stained sections are imaged, and the total cross-sectional area of the spinal cord and the area of spared white and gray matter at the lesion epicenter are quantified using image analysis software.

Neurite Outgrowth Assay

-

Cell Culture: Primary neurons (e.g., cortical or hippocampal neurons) are cultured on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips).

-

Treatment: Cells are treated with this compound at various concentrations or a vehicle control.

-

Immunocytochemistry: After a specified incubation period, cells are fixed and stained for a neuronal marker (e.g., β-III tubulin) to visualize neurites.

-

Image Acquisition and Analysis: Images of the neurons are captured using a fluorescence microscope. The length of the longest neurite or the total neurite length per neuron is measured using image analysis software.

Conclusion

This compound represents a targeted therapeutic approach for acute spinal cord injury, with a mechanism of action centered on the neuroprotective and neuro-regenerative properties of bFGF signaling. While the Phase 2 clinical trial did not meet its primary endpoint, the observed improvements in upper extremity motor function, particularly in more incomplete injuries, suggest a potential therapeutic window that warrants further investigation. The preclinical data provide a solid foundation for its neurorestorative potential. This technical guide consolidates the available information to aid researchers in designing future studies to further elucidate the therapeutic efficacy and mechanisms of this compound in the context of spinal cord injury.

References

SUN13837 (Edonerpic Maleate): A Technical Whitepaper on its Neuroprotective and Neuroregenerative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUN13837, also known as Edonerpic Maleate, is a small molecule neurotrophic agent initially investigated as a basic fibroblast growth factor (bFGF) mimetic. While it exhibits neuroprotective and neuroregenerative properties akin to bFGF, extensive research has revealed a more nuanced mechanism of action. This document provides an in-depth technical guide on this compound, consolidating current understanding of its signaling pathways, quantitative effects on neuronal cells, and the experimental protocols used for its evaluation. Notably, its primary mechanism appears to be mediated through the regulation of Collapsin Response Mediator Protein 2 (CRMP2) and subsequent modulation of glutamate receptor trafficking, rather than direct activation of the Fibroblast Growth Factor Receptor (FGFR). This paper will first explore the canonical bFGF signaling pathway to provide a comparative context, followed by a detailed analysis of the current understanding of this compound's molecular interactions and its potential as a therapeutic agent for neurological disorders.

Introduction: The bFGF Mimetic Concept

Basic fibroblast growth factor (bFGF) is a potent endogenous protein that plays a crucial role in neuronal survival, differentiation, and regeneration. However, its therapeutic application is limited by poor blood-brain barrier penetration and potential proliferative side effects.[1] this compound was developed as a small, lipid-soluble molecule intended to replicate the neuroprotective and neuroregenerative benefits of bFGF without its drawbacks.[1] Early characterization positioned it as an FGFR modulator, but subsequent research has elucidated a distinct and complex mechanism of action.[2][3]

Comparative Signaling Pathway: Canonical bFGF-FGFR Activation

To understand the context in which this compound was developed, it is essential to first illustrate the canonical signaling pathway initiated by bFGF. Upon binding to its receptor (FGFR) and co-receptor heparan sulfate proteoglycan (HSPG), bFGF induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules, leading to the activation of major downstream cascades such as the Ras-MAPK and PI3K-Akt pathways. These pathways are integral to cell proliferation, differentiation, and survival.[4]

The Core Mechanism of Action for this compound (Edonerpic Maleate)

Contrary to a direct FGFR interaction, the primary neuroprotective and neuroregenerative effects of this compound are now understood to be mediated through its interaction with the cytosolic phosphoprotein, Collapsin Response Mediator Protein 2 (CRMP2). CRMP2 is a key regulator of axonal guidance, neurite outgrowth, and synaptic plasticity. This compound has been shown to prevent the cleavage of CRMP2 that occurs following neuronal injury. This modulation of CRMP2, in turn, influences the trafficking and cell surface expression of ionotropic glutamate receptors, specifically the NMDA receptor subunit NR2B and the AMPA receptor subunit GluR1. By reducing the excitotoxicity mediated by excessive glutamate receptor activation and promoting synaptic plasticity, this compound exerts its therapeutic effects.

Quantitative Data on Efficacy

The efficacy of this compound has been quantified in various preclinical models, primarily focusing on its neuroprotective and neurite-promoting activities.

Table 1: Neuroprotective Effects of this compound

This table summarizes the neuroprotective effects of this compound in an in vitro model of traumatic neuronal injury (TNI) followed by glutamate exposure. Neuroprotection is quantified by measuring the release of Lactate Dehydrogenase (LDH), an indicator of cell death.

| Model System | Insult | Compound & Concentration | Outcome Measure | Result (Relative to Insult) | Reference |

| Primary Rat Cortical Neurons | Scratch Injury + 100 µM Glutamate | This compound (1 µM) | LDH Release | Significant Reduction | |

| Primary Rat Cortical Neurons | Scratch Injury + 100 µM Glutamate | This compound (10 µM) | LDH Release | Significant Reduction | |

| Primary Rat Cortical Neurons | Scratch Injury + 100 µM Glutamate | This compound (0.1 µM) | LDH Release | No Significant Effect |

Table 2: Neurite Outgrowth Promotion by this compound

This table presents data on the ability of this compound to promote neurite outgrowth in primary cultured neurons, a key aspect of its neuroregenerative potential.

| Model System | Compound & Concentration | Outcome Measure | Result (Relative to Control) | Reference |

| Primary Rat Hippocampal Neurons | This compound (3 µM) | Total Neurite Length | Significant Increase | |

| Primary Rat Hippocampal Neurons | bFGF (10 ng/mL) | Total Neurite Length | Significant Increase |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound.

In Vitro Neuroprotection Assay (LDH Release)

This protocol is designed to assess the neuroprotective effects of a compound against excitotoxicity in primary neuronal cultures.

-

Objective: To quantify the protective effect of this compound against neuronal cell death induced by physical trauma and glutamate excitotoxicity.

-

Workflow Diagram:

-

Methodology:

-

Cell Culture: Plate primary cortical neurons from embryonic day 18 rats into poly-L-lysine-coated 96-well plates and culture for 7-10 days.

-

Traumatic Injury: Induce a mechanical scratch injury in the center of each well using a p200 pipette tip.

-

Treatment: Immediately following the scratch, replace the medium with fresh medium containing this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).

-

Excitotoxicity: Add glutamate to a final concentration of 100 µM to all wells except for the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

LDH Measurement: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and iodotetrazolium chloride) to each sample.

-

Data Acquisition: Incubate the plate in the dark at room temperature for 30 minutes. Stop the reaction and measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated) and maximum LDH release wells (cells lysed with Triton X-100).

-

Neurite Outgrowth Assay

This protocol provides a method for quantifying the effect of this compound on the growth of neuronal processes in vitro.

-

Objective: To measure the total length of neurites in cultured primary neurons following treatment with this compound.

-

Methodology:

-

Cell Plating: Dissociate hippocampi from embryonic day 18 rats and plate the neurons at a low density on poly-L-lysine/laminin-coated glass coverslips in a 24-well plate.

-

Treatment: After 4 hours, allowing for cell attachment, replace the medium with culture medium containing this compound (e.g., 3 µM), bFGF (e.g., 10 ng/mL) as a positive control, or vehicle.

-

Incubation: Culture the neurons for 48-72 hours to allow for neurite extension.

-

Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 10% goat serum. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

-

Staining: Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Imaging: Acquire images from multiple random fields per coverslip using a fluorescence microscope.

-

Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the total length of neurites per neuron. Calculate the average neurite length for each treatment condition.

-

Conclusion and Future Directions

This compound (Edonerpic Maleate) represents a promising class of neurotrophic compounds. While initially conceptualized as a bFGF mimetic, the evidence strongly suggests its primary mechanism of action involves the modulation of CRMP2, leading to the regulation of glutamate receptor trafficking and enhancement of neuronal plasticity. This multi-target effect—reducing excitotoxicity while promoting regeneration—makes it a compelling candidate for treating complex neurological conditions such as traumatic brain injury, spinal cord injury, and neurodegenerative diseases. Although clinical trials in Alzheimer's disease have not met their primary endpoints, the preclinical data in models of acute injury are robust. Future research should focus on further elucidating the downstream effectors of the this compound-CRMP2 interaction and exploring its therapeutic potential in combination with rehabilitative therapies to maximize functional recovery.

References

SUN13837: A Novel Modulator of Neuronal Survival and Axonal Regeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SUN13837 is a novel, orally active, and blood-brain barrier-penetrating small molecule that mimics the neurotrophic effects of basic fibroblast growth factor (bFGF). It has demonstrated significant potential in promoting neuronal survival and enhancing axonal outgrowth, positioning it as a promising therapeutic candidate for neurodegenerative diseases and nerve injuries. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative effects on neuronal health, detailed experimental protocols for its evaluation, and a visualization of its signaling pathway.

Core Mechanism of Action: FGFR1 Signaling

This compound exerts its neurotrophic and neuroprotective effects by modulating the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Specifically, it is understood to act on FGFR1. The binding of this compound to FGFR1 is believed to initiate the phosphorylation of the intracellular tyrosine kinase domains of the receptor. This activation triggers a cascade of downstream signaling events that are crucial for neuronal survival and axonal growth.

The primary signaling cascades activated by FGFR1 include the Ras-MAPK-ERK pathway and the PI3K-Akt pathway. The Ras-MAPK-ERK pathway is centrally involved in the regulation of gene expression that promotes neurite outgrowth and differentiation. The PI3K-Akt pathway is a critical regulator of cell survival, primarily by inhibiting apoptotic processes. The activation of these pathways ultimately leads to the observed beneficial effects of this compound on neurons.

Quantitative Data on Neuronal Effects

The efficacy of this compound in promoting neurite outgrowth has been quantified in primary neuronal cultures. The following table summarizes the dose-dependent effect of this compound on neurite length in primary rat hippocampal neurons and provides a comparison with the effects of bFGF.

| Treatment Group | Concentration | Mean Neurite Length (relative to control) |

| Control (Vehicle) | - | 1.0 |

| This compound | 0.3 µM | ~1.5 |

| 1 µM | ~1.8 | |

| 3 µM | ~2.0 | |

| 10 µM | ~2.2 | |

| bFGF | 3 ng/mL | ~2.0 |

Data is estimated from graphical representations in scientific literature. The effect of 3 µM this compound is shown to be equivalent to that of 3 ng/mL bFGF.

Detailed Experimental Protocols

The following protocols provide a framework for assessing the effects of this compound on neuronal survival and axonal outgrowth.

Primary Hippocampal Neuron Culture

This protocol outlines the basic procedure for establishing primary cultures of hippocampal neurons, which are a common model for studying neuronal development and neuroprotective effects.

Materials:

-

E18 timed-pregnant Sprague-Dawley rats

-

Hibernate-A medium

-

Papain dissociation system

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates or coverslips

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.

-

Dissect the hippocampi from the embryonic brains in ice-cold Hibernate-A medium.

-

Mince the hippocampal tissue and incubate with a papain solution at 37°C to dissociate the tissue into a single-cell suspension.

-

Neutralize the papain activity and gently triturate the cells to obtain a homogenous suspension.

-

Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto Poly-D-lysine coated surfaces at a desired density.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2, performing partial media changes every 3-4 days.

Neurite Outgrowth Assay

This assay is designed to quantify the effect of this compound on the growth of neurites from cultured neurons.

Procedure:

-

Culture primary hippocampal neurons as described in section 3.1.

-

After 24-48 hours in culture, treat the neurons with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or a vehicle control. A positive control, such as bFGF (e.g., 3 ng/mL), should also be included.

-

Incubate the treated neurons for a defined period (e.g., 48-72 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Immunostain the neurons for a neuronal marker, such as β-III tubulin, to visualize the neurites.

-

Acquire images of the neurons using a high-content imaging system or a fluorescence microscope.

-

Quantify neurite length per neuron using an automated image analysis software.

Neuroprotection Assay against Glutamate Excitotoxicity

This protocol assesses the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.

Procedure:

-

Culture primary hippocampal neurons for 7-10 days to allow for the development of mature synapses.

-

Pre-treat the neurons with various concentrations of this compound or vehicle for a specified duration (e.g., 1-24 hours).

-

Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes).

-

Remove the glutamate-containing medium and replace it with fresh, glutamate-free medium containing the respective concentrations of this compound or vehicle.

-

Incubate the neurons for 24 hours.

-

Assess neuronal viability using a suitable assay, such as the MTT assay, LDH release assay, or by staining with fluorescent viability dyes (e.g., Calcein-AM and Propidium Iodide) and quantifying the percentage of live cells.

Conclusion

This compound is a promising small molecule with demonstrated efficacy in promoting neurite outgrowth, a key aspect of neuronal regeneration. Its mechanism of action via the FGFR1 signaling pathway provides a solid foundation for its therapeutic potential in various neurological disorders characterized by neuronal loss and axonal damage. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and characterize the effects of this compound. Further studies are warranted to fully elucidate its neuroprotective capabilities and to explore its therapeutic applications in relevant in vivo models.

SUN13837: A Technical Overview of Preclinical and Clinical Development for Neurological Disorders

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

SUN13837 is a novel small molecule, orally active, and blood-brain barrier-penetrating modulator of the fibroblast growth factor receptor (FGFR). It has demonstrated significant neuroprotective and neuro-regenerative properties in preclinical models of neurological damage, particularly spinal cord injury. By mimicking the beneficial effects of basic fibroblast growth factor (bFGF) without stimulating cell proliferation, this compound presents a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data and clinical trial findings for this compound, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.

Introduction

Spinal cord injury (SCI) and other neurodegenerative conditions represent a significant unmet medical need, with limited therapeutic options available to promote functional recovery. This compound has emerged as a potential treatment, demonstrating both neuroprotective and axonal outgrowth properties in preclinical studies. Its mechanism of action is believed to involve the activation of FGFR1, initiating downstream signaling cascades that support neuronal survival and regeneration. This document synthesizes the available preclinical and clinical data on this compound to provide a detailed technical resource for the scientific community.

Mechanism of Action: FGFR1 Signaling

This compound acts as a modulator of the fibroblast growth factor receptor, with a mechanism similar to that of basic fibroblast growth factor (bFGF). It is thought to bind to and activate FGFR1, a receptor tyrosine kinase. This activation triggers the autophosphorylation of the intracellular kinase domains, creating docking sites for various signaling proteins. The subsequent activation of downstream pathways, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, is central to the neuroprotective and neuro-regenerative effects of this compound. Unlike bFGF, this compound does not appear to stimulate cell proliferation, a significant advantage in a therapeutic context.

Below is a diagram illustrating the proposed signaling pathway of this compound through FGFR1 activation.

Caption: Proposed signaling pathway of this compound via FGFR1 activation.

Preclinical Studies

Preclinical investigations have been pivotal in establishing the therapeutic potential of this compound. These studies have primarily focused on in vitro models of neuronal injury and in vivo models of spinal cord injury in rats.

In Vitro Neuroprotection and Neurite Outgrowth

The neuroprotective and neurite outgrowth-promoting effects of this compound have been demonstrated in primary cultures of hippocampal neurons.

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured in a suitable medium.

-

Induction of Neurotoxicity: Neuronal cell death is induced by exposure to glutamate.

-

Treatment: Cells are pre-treated with varying concentrations of this compound or vehicle control prior to the glutamate challenge.

-

Assessment of Cell Viability: Cell viability is quantified using standard assays such as the MTT assay, which measures mitochondrial metabolic activity.

-

Assessment of Neurite Outgrowth: The effect of this compound on neurite outgrowth is quantified by measuring the total length of neurites per neuron using imaging software.

In Vivo Spinal Cord Injury Model

The efficacy of this compound in promoting functional recovery after spinal cord injury has been evaluated in a rat contusion model.

-

Animal Model: Adult female Sprague-Dawley rats are subjected to a laminectomy at the thoracic level (e.g., T9-T10).

-

Injury Induction: A standardized contusion injury is induced using a weight-drop device, causing a severe spinal cord lesion.

-

Treatment Administration: this compound (e.g., 1 mg/kg) or a vehicle is administered intravenously, typically starting within 90 minutes to 12 hours post-injury and continued daily for a specified period (e.g., 10 days).

-

Functional Assessment: Locomotor function is assessed weekly using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.

-

Electrophysiological Assessment: Motor evoked potentials (MEPs) are measured at the end of the study to assess the integrity of corticospinal tracts.

-

Histological Analysis: Spinal cord tissue is processed for histological analysis to quantify axonal regeneration, often by staining for serotonergic (5-HT) fibers, and to assess the extent of the lesion.

The following table summarizes the key quantitative findings from preclinical studies of this compound.

| Parameter | Vehicle Control | This compound (1 mg/kg) | p-value | Reference |

| BBB Score (at 8 weeks post-injury) | ~5 | ~9 | <0.01 | [1] |

| Motor Evoked Potential (MEP) Amplitude (µV) | ~50 | ~150 | <0.05 | [1] |

| 5-HT Positive Area (4 mm distal to epicenter) | Baseline | Significant Increase | <0.05 | [1] |

Clinical Trials

The promising preclinical results led to the initiation of clinical trials to evaluate the safety, tolerability, and efficacy of this compound in humans.

Phase 1 Studies in Healthy Volunteers

Phase 1 studies were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects.

-

Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.[2]

-

Participants: Healthy adult volunteers.[2]

-

Intervention: Single intravenous doses ranging from 0.04 to 1.92 mg/kg, and multiple daily intravenous doses ranging from 0.25 to 1.50 mg/kg for 7 days.

-

Pharmacokinetic Sampling: Blood and urine samples were collected at various time points to determine the pharmacokinetic profile of this compound and its metabolites.

The table below summarizes the key pharmacokinetic parameters of this compound from Phase 1 studies.

| Parameter | Value |

| Maximum Concentration (Cmax) | Increased in a dose-proportional manner |

| Area Under the Curve (AUC) | Increased in a dose-proportional manner |

| Half-life (t1/2) | 12.0 - 17.9 hours (single dose) |

| Clearance (CL) | 15.5 L/h |

| Volume of Distribution (Vd) | 112.5 L |

| Time to Steady State | Approximately 5 days with multiple dosing |

| Accumulation | Minimal (approximately 20% based on AUC) |

| Urinary Excretion | 31.7% - 60.9% (multiple doses) |

Phase 2 Study in Acute Spinal Cord Injury (ASCENT-ASCI)

A landmark Phase 2 clinical trial, the ASCENT-ASCI study, was initiated to evaluate the efficacy and safety of this compound in patients with acute spinal cord injury.

-

Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Patients with acute, traumatic, cervical spinal cord injury (AIS A, B, and C).

-

Intervention: Intravenous administration of this compound (1 mg/kg/day) or placebo within 12 hours of injury for up to 28 days.

-

Primary Endpoint: The mean total Spinal Cord Independence Measure (SCIM) III score at Week 16.

-

Secondary Endpoints: Combined SCIM III Self-Care and Mobility subscales, and International Standards for Neurological Classification of Spinal Cord Injury (ISNCSCI) Total Motor scores at Week 16.

Below is a diagram of the experimental workflow for the ASCENT-ASCI clinical trial.

Caption: Experimental workflow of the ASCENT-ASCI Phase 2 clinical trial.

The ASCENT-ASCI study did not meet its primary endpoint. However, analyses of secondary outcomes and subgroups suggested a potential therapeutic effect that warrants further investigation.

| Outcome Measure (at Week 16) | Placebo Group | This compound Group | Difference | p-value | Reference |

| Total SCIM III Score | 33.60 (SE=4.70) | 38.14 (SE=4.70) | 4.54 | 0.4912 | |

| Combined Self-Care and Mobility Score of SCIM III | 15.02 (SE=3.10) | 18.73 (SE=3.12) | 3.71 | 0.3951 | |

| Change from Baseline in UEMS | 4.95 (SE=1.67) | 9.92 (SE=1.69) | 4.97 | 0.0347 |

A key observation was the larger treatment effect in patients with AIS B and C injuries. In this subgroup, the change from baseline in Upper Extremity Motor Score (UEMS) was 25.40 in the this compound group compared to 6.86 in the placebo group.

| Subgroup (Change from Baseline in UEMS at Week 16) | Placebo Group | This compound Group | Reference |

| AIS B and C | 6.86 | 25.40 |

Conclusion

This compound has demonstrated a compelling preclinical profile, with evidence of both neuroprotective and axonal outgrowth-promoting activities mediated through the FGFR1 signaling pathway. While the Phase 2 ASCENT-ASCI study did not achieve its primary endpoint, the positive signals observed in secondary outcomes and specific patient subgroups, particularly those with incomplete spinal cord injuries, suggest a potential therapeutic benefit. The favorable safety and pharmacokinetic profile established in Phase 1 studies further supports the continued investigation of this compound. Future clinical trials with refined patient selection criteria and potentially adjusted dosing regimens may be warranted to fully elucidate the therapeutic potential of this novel compound for the treatment of acute spinal cord injury and other neurological disorders. This technical guide provides a foundational overview for researchers and clinicians interested in the ongoing development of this compound.

References

Methodological & Application

SUN13837: In Vitro Experimental Protocols for Neuronal Cultures

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SUN13837 is a small-molecule compound that acts as a mimic of basic fibroblast growth factor (bFGF). It has demonstrated significant neuroprotective and neurite outgrowth-promoting effects in preclinical studies.[1] this compound activates intracellular signaling pathways by stimulating the phosphorylation of the fibroblast growth factor receptor 1 (FGFR-1) tyrosine kinase domain.[1] This document provides detailed in vitro experimental protocols for evaluating the efficacy of this compound in primary neuronal cultures, along with data presentation and visualization of the associated signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on neuronal cultures.

Table 1: Effect of this compound on Neurite Outgrowth in Primary Rat Hippocampal Neurons

| Treatment Group | Concentration | Mean Neurite Length (μm/neuron) | Standard Error of the Mean (SEM) | Statistical Significance (p-value) |

| Control (Vehicle) | - | Data not available | Data not available | - |

| This compound | 0.1 µM | Data not available | Data not available | < 0.001 |

| This compound | 1 µM | Data not available | Data not available | < 0.001 |

| This compound | 3 µM | ~180 (estimated from graph) | Data not available | < 0.001 |

| bFGF | 3 ng/mL | ~180 (estimated from graph) | Data not available | < 0.001 |

Note: Specific mean and SEM values were not provided in the text of the source material for all concentrations, but the provided graph indicates a significant, dose-dependent increase in neurite length with this compound treatment, with 3 µM this compound showing an effect equivalent to 3 ng/mL bFGF.[1][2]

Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity

| Treatment Group | Condition | Neuronal Survival (%) | Standard Error of the Mean (SEM) |

| Control | No Glutamate | 100 | Data not available |

| Glutamate | 10 µM | Data not available | Data not available |

| This compound + Glutamate | 1 µM + 10 µM | Data not available | Data not available |

| bFGF + Glutamate | 10 ng/mL + 10 µM | Data not available | Data not available |

Note: While the source material states that this compound prevented glutamate-induced neuronal death, specific quantitative data on the percentage of neuronal survival was not available.[1]

Experimental Protocols

Primary Neuronal Culture Preparation (Rat Hippocampus)

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rats.

Materials:

-

E18 pregnant Sprague-Dawley rat

-

Hibernate®-E medium

-

Papain (2 mg/mL)

-

Neurobasal® Plus Medium

-

B-27® Plus Supplement

-

GlutaMAX™ Supplement

-

Penicillin-Streptomycin

-

Poly-D-lysine (PDL)

-

Laminin

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell culture plates (e.g., 24-well or 96-well)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Prepare PDL-coated culture plates by incubating with 50 µg/mL PDL solution for at least 1 hour at room temperature. Wash three times with sterile water and allow to dry completely. Subsequently, coat with laminin (5 µg/mL) for at least 2 hours at 37°C before cell plating.

-

Euthanize the pregnant rat according to approved animal welfare protocols and dissect the E18 embryos.

-

Isolate the hippocampi from the embryonic brains in cold Hibernate®-E medium.

-

Mince the tissue and enzymatically digest with papain at 37°C for 30 minutes.

-

Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in complete Neurobasal® Plus medium supplemented with B-27® Plus, GlutaMAX™, and Penicillin-Streptomycin.

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons onto the prepared culture plates at a desired density (e.g., 1 x 10⁵ cells/well for a 24-well plate).

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

After 24 hours, replace half of the culture medium with fresh, pre-warmed complete medium. Repeat this process every 2-3 days.

Neurite Outgrowth Assay

This protocol details the methodology to assess the effect of this compound on neurite extension in primary neuronal cultures.

Materials:

-

Primary hippocampal neurons cultured as described above

-

This compound (stock solution in DMSO)

-

bFGF (positive control)

-

Vehicle (DMSO)

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

-

Blocking buffer (e.g., 10% goat serum in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope or high-content imaging system

-

Image analysis software (e.g., ImageJ with NeuronJ plugin or MetaMorph)

Procedure:

-

After 2-3 days in vitro (DIV), treat the cultured neurons with various concentrations of this compound (e.g., 0.1, 1, 3 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a positive control (e.g., 3 ng/mL bFGF).

-

Incubate the treated cultures for 48-72 hours at 37°C and 5% CO₂.

-

After the treatment period, fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify neurite length per neuron using appropriate image analysis software.

Neuroprotection Assay (Glutamate Excitotoxicity Model)

This protocol outlines the procedure to evaluate the neuroprotective effects of this compound against glutamate-induced neuronal death.

Materials:

-

Primary hippocampal neurons cultured as described above

-

This compound (stock solution in DMSO)

-

L-Glutamic acid (stock solution in water or culture medium)

-

Cell viability assay kit (e.g., LDH cytotoxicity assay, MTT assay, or Live/Dead staining)

-

Plate reader (for LDH and MTT assays) or fluorescence microscope (for Live/Dead staining)

Procedure:

-

Culture primary hippocampal neurons for 7-10 DIV to allow for mature synapse formation.

-

Pre-treat the neurons with the desired concentrations of this compound (e.g., 1 µM) for 24 hours.

-

Induce excitotoxicity by adding L-Glutamic acid to the culture medium at a final concentration of 10 µM.

-

Co-incubate the neurons with this compound and glutamate for another 24 hours.

-

Assess cell viability using a chosen method:

-

LDH Assay: Measure the amount of lactate dehydrogenase released into the culture medium from damaged cells according to the manufacturer's protocol.

-

MTT Assay: Measure the metabolic activity of viable cells by their ability to reduce MTT to formazan, following the manufacturer's instructions.

-

Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) and visualize using a fluorescence microscope.

-

-

Quantify the results and express them as a percentage of the control (untreated) cultures.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound in neurons.

Experimental Workflow: Neurite Outgrowth Assay

Caption: Workflow for the this compound neurite outgrowth assay.

Experimental Workflow: Neuroprotection Assay

Caption: Workflow for the this compound neuroprotection assay.

References

Application Notes and Protocols for SUN13837 in a Rat Spinal Cord Injury Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUN13837 is a synthetic, small-molecule compound that acts as a mimic of basic fibroblast growth factor (bFGF).[1] It has demonstrated neuroprotective and neuroregenerative properties in preclinical models of spinal cord injury (SCI).[1][2] Unlike bFGF, this compound is a highly lipid-soluble molecule that can be administered systemically via intravenous injection and does not appear to induce the proliferative side effects associated with bFGF.[1][2] Experimental evidence suggests that this compound promotes the survival of corticospinal neurons and enhances axonal regrowth, leading to significant functional recovery in animal models of SCI.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a rat model of contusive spinal cord injury.

Mechanism of Action

This compound is believed to exert its therapeutic effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR-1. This activation triggers downstream intracellular signaling cascades, including the MAPK/Erk and PI3K/Akt pathways, which are crucial for neuronal survival and neurite outgrowth. The compound has been shown to protect neurons from glutamate-induced excitotoxicity and to promote axonal extension, both critical factors in the pathophysiology of SCI. A key advantage of this compound is its ability to mimic the beneficial neurotrophic properties of bFGF without stimulating the proliferation of non-neuronal cells.

Proposed Signaling Pathway for this compound

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in a rat SCI model based on published preclinical data.

Table 1: Dosing and Administration

| Parameter | Value | Notes |

| Compound | This compound | |

| Dosage | 0.3 mg/kg, 1 mg/kg | 1 mg/kg showed significant efficacy. |

| Administration Route | Intravenous (IV) | Via tail vein. |

| Frequency | Once daily | |

| Duration | 10 consecutive days | |

| Initiation of Treatment | 90 minutes to 12 hours post-SCI | Efficacy demonstrated within this window. |

| Vehicle | Not specified in key studies | Saline or appropriate vehicle for IV injection. |

Table 2: Experimental Model and Outcome Measures

| Parameter | Description | Notes |

| Animal Model | Adult Sprague-Dawley Rats | |

| Injury Model | Contusion Injury | Using an impactor device (e.g., IH Impactor). |

| Injury Location | Thoracic Vertebra T9 | Laminectomy performed to expose the spinal cord. |

| Injury Severity | Severe (e.g., 200-kdyn force) | Sufficient to cause complete hindlimb paralysis initially. |

| Primary Behavioral Outcome | Basso, Beattie, Bresnahan (BBB) Score | Assessed weekly for up to 8 weeks. |

| Electrophysiological Outcome | Motor Evoked Potentials (MEPs) | Measured at the end of the study (e.g., 12-13 weeks). |

| Histological Outcomes | Axonal Tracing (e.g., DiI) | To assess corticospinal tract regeneration. |

| Immunohistochemistry (e.g., 5-HT) | To quantify serotonergic fiber sprouting. |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

-

Reconstitution: Prepare this compound solution in a sterile, physiologically compatible vehicle suitable for intravenous injection (e.g., sterile saline). The final concentration should be calculated based on the desired dosage (e.g., 1 mg/kg) and a standard injection volume (e.g., 1 ml/kg).

-

Animal Preparation: House rats in a temperature-controlled environment. To facilitate injection, induce vasodilation of the tail veins by placing the rat in a warming chamber (28-30°C) for up to 30 minutes or by immersing the tail in warm water (30-35°C).

-

Restraint: Place the rat in an appropriate restraining device to secure the animal and provide access to the tail.

-

Injection:

-

Disinfect the injection site on one of the lateral tail veins with an alcohol wipe.

-

Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into the vein at a shallow angle.

-

Confirm proper placement by observing a "flash" of blood in the needle hub.

-

Administer the calculated volume of this compound solution slowly and steadily.

-

Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

-

-

Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

-

Dosing Schedule: Repeat the administration once daily for a total of 10 days, starting within 12 hours of the SCI.

Protocol 2: Contusive Spinal Cord Injury Model (T9 Level)

-

Anesthesia and Pre-operative Care:

-

Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or inhalation of isoflurane).

-

Administer pre-operative analgesics and antibiotics as per institutional guidelines.

-

Maintain the rat's core body temperature at 37°C using a heating pad.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

-

Surgical Procedure:

-

Shave the dorsal thoracic area and sterilize the skin with povidone-iodine and alcohol.

-

Make a midline skin incision over the thoracic vertebrae.

-

Dissect the paravertebral muscles to expose the vertebral column from T7 to T12.

-

Perform a laminectomy at the T9 level to expose the dorsal surface of the spinal cord, keeping the dura mater intact.

-

Stabilize the vertebral column by clamping the spinous processes of the vertebrae rostral (T7) and caudal (T12) to the laminectomy site.

-

-

Contusion Injury:

-

Position the rat under a calibrated spinal cord impactor device (e.g., Infinite Horizon Impactor).

-

Lower the impactor tip (e.g., 2.5 mm diameter) until it lightly touches the exposed dura.

-

Induce the contusion injury by applying a pre-determined force (e.g., 200 kdyn). Confirm successful injury by observing a brief tonic extension of the hindlimbs.

-

-

Post-operative Care:

-

Remove the impactor and release the clamps.

-

Suture the muscle and skin layers.

-

Administer post-operative analgesics, antibiotics, and subcutaneous fluids.

-

Manually express the bladder twice daily until bladder function returns.

-

Provide food and water ad libitum on the cage floor for easy access.

-

Protocol 3: Behavioral Assessment (BBB Locomotor Score)

-

Acclimation: Acclimate rats to the open-field testing environment (a circular plastic pool, ~90 cm in diameter) for several days before injury.

-

Testing Procedure:

-

Place the rat in the center of the open field and allow it to move freely for 4-5 minutes.

-

Two independent, blinded observers should score the hindlimb locomotor function according to the Basso, Beattie, and Bresnahan (BBB) 21-point scale.

-

The scale assesses joint movement, stepping ability, coordination, paw placement, and trunk stability.

-

-

Scoring Schedule:

-

Obtain a baseline score before SCI.

-

Confirm a score of 0 (complete paralysis) at day 1 post-injury.

-

Conduct weekly scoring sessions for the duration of the study (e.g., 8 weeks).

-

Protocol 4: Electrophysiological Assessment (Motor Evoked Potentials)

-

Animal Preparation: At the study endpoint (e.g., 12 weeks post-SCI), anesthetize the rat. Ketamine is recommended as isoflurane can suppress MEP signals.

-

Electrode Placement:

-

Stimulating Electrodes: Place electrodes on the skull overlying the motor cortex.

-

Recording Electrodes: Insert needle electrodes into the tibialis anterior muscle of the hindlimbs.

-

Reference Electrode: Place a reference electrode in the footpad.

-

-

MEP Recording:

-

Deliver electrical stimuli to the motor cortex.

-

Record the resulting compound muscle action potentials from the hindlimb muscles using an EMG recording system.

-

Analyze the latency and amplitude of the MEP waveforms as a measure of the functional integrity of the corticospinal tract.

-

Experimental Workflow

Caption: Overview of the experimental workflow.

References

SUN13837: Application Notes and Protocols for Cell Culture

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

SUN13837 is an orally bioavailable small molecule that readily crosses the blood-brain barrier and acts as a modulator of the fibroblast growth factor receptor (FGFR). It exhibits significant neuroprotective properties, making it a compound of interest for research in neurodegenerative diseases. This compound is understood to mimic the beneficial effects of basic fibroblast growth factor (bFGF), a key player in neuronal survival and regeneration. This document provides detailed application notes and protocols for the solubilization and preparation of this compound for use in in vitro cell culture experiments.

Data Presentation

Physicochemical and Solubility Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₉N₅O₂ | [1] |

| Molecular Weight | 383.49 g/mol | [1] |

| CAS Number | 1080650-67-4 | [1] |

| Appearance | Solid | [1] |

| Solubility in DMSO | While specific quantitative data is not readily available, it is generally soluble in DMSO. A conservative starting concentration for a stock solution is 10 mM. | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Experimental Protocols

Protocol for Preparation of this compound for Cell Culture

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution to working concentrations for treating cells in culture.

Materials:

-

This compound powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes and sterile pipette tips

-

Complete cell culture medium (specific to the cell line being used)

Procedure:

-

Preparation of a 10 mM Stock Solution in DMSO:

-

Calculation: To prepare a 10 mM stock solution, the required amount of this compound powder is calculated using its molecular weight (383.49 g/mol ).

-

For 1 mL of a 10 mM solution, weigh out 3.835 mg of this compound.

-

-

Dissolution:

-

Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

-

Add the corresponding volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may be applied if dissolution is slow, but avoid excessive heat.

-

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

-

-

Preparation of Working Solutions:

-

Serial Dilution: Prepare working solutions by serially diluting the 10 mM stock solution in complete cell culture medium.

-

Final DMSO Concentration: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells. Typically, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with 0.1% being ideal for most cell lines.

-

Example Dilution for a 10 µM Working Solution:

-

Thaw a fresh aliquot of the 10 mM this compound stock solution.

-

To prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into the complete cell culture medium. For instance, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

-

Mix thoroughly by gentle pipetting or brief vortexing.

-

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to distinguish the effects of the compound from any potential effects of the solvent.

-

-

Cell Treatment:

-

Aspirate the existing medium from the cultured cells.

-

Add the freshly prepared working solutions of this compound or the vehicle control to the respective wells or flasks.

-

Incubate the cells for the desired experimental duration.

-

Visualizations

Caption: Experimental workflow for the preparation of this compound for cell culture applications.

Caption: Proposed neuroprotective signaling pathway of this compound via FGFR1 activation.

References

Application Notes and Protocols: SUN13837 for In Vitro Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for utilizing SUN13837 in in vitro neuroprotection assays. This compound is a small molecule mimetic of basic fibroblast growth factor (bFGF) that has demonstrated significant neuroprotective and neurite-promoting activities.

Mechanism of Action

This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor 1 (FGFR-1). This activation mimics the beneficial effects of bFGF, initiating downstream signaling cascades that support neuronal survival and growth. Unlike bFGF, this compound does not appear to induce cell proliferation of non-neuronal cells, making it a more targeted therapeutic candidate. The primary signaling pathways implicated in this compound's mechanism include the PI3K/Akt/mTOR and RAS/MAPK pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in promoting neurite outgrowth and protecting against glutamate-induced excitotoxicity in primary rat hippocampal neurons.

Table 1: Effective Concentrations of this compound for Neurite Outgrowth

| Concentration | Observed Effect | Reference |

| 0.3 µM | Significant induction of neurite outgrowth | |

| 1 µM | Significant induction of neurite outgrowth | |

| 3 µM | Effect equivalent to 3 ng/ml of bFGF | [1] |

Table 2: Effective Concentrations of this compound for Neuroprotection Against Glutamate-Induced Toxicity

| Concentration Range | Observed Effect | Reference |

| 0.1 - 10 µM | Protection against glutamate-induced neuronal death |

Experimental Protocols

Protocol for In Vitro Neurite Outgrowth Assay

This protocol details the methodology to assess the effect of this compound on neurite outgrowth in primary hippocampal neurons.

Materials:

-

Primary hippocampal neurons (Rat, E18)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

This compound

-

bFGF (positive control)

-

Vehicle (e.g., DMSO)

-

Microscope with imaging capabilities

-

Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

-

Cell Plating:

-

Isolate and culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated plates.

-

Plate neurons at a suitable density (e.g., 2 x 10^4 cells/cm²) in Neurobasal medium with B27 and GlutaMAX supplements.

-

Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound and bFGF in the appropriate vehicle.

-

Dilute the compounds to final concentrations (e.g., 0.3, 1, 3 µM for this compound and 3 ng/ml for bFGF) in pre-warmed culture medium.

-

Replace the existing medium with the medium containing the test compounds or vehicle control.

-

-

Incubation:

-

Incubate the treated neurons for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Immunocytochemistry (Optional):

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100.

-

Block with 5% bovine serum albumin.

-

Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin).

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis:

-

Acquire images of the neurons using a fluorescence or phase-contrast microscope.

-

Quantify neurite length per neuron using image analysis software. The total length of all neurites from a single neuron is measured.

-

Statistically analyze the data to compare the effects of different concentrations of this compound with the vehicle control and bFGF.

-

Protocol for In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol is designed to evaluate the neuroprotective effects of this compound against glutamate-induced cell death in primary hippocampal neurons.

Materials:

-

Primary hippocampal neurons (Rat, E18)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

This compound

-

L-Glutamic acid

-

Vehicle (e.g., DMSO)

-

Cell viability assay kit (e.g., MTT, LDH)

-

Plate reader

Procedure:

-

Cell Plating and Culture:

-

Follow the same cell plating procedure as described in the neurite outgrowth assay.

-

Culture the neurons for 7-10 days in vitro to allow for mature synapse formation.

-

-

Pre-treatment with this compound:

-

Prepare dilutions of this compound in culture medium (e.g., 0.1, 1, 10 µM).

-

Replace the culture medium with the medium containing this compound or vehicle and incubate for 24 hours.

-

-

Glutamate Insult:

-

Prepare a stock solution of L-Glutamic acid.

-

Add glutamate to the culture medium to a final concentration that induces significant cell death (e.g., 50-100 µM, to be optimized for the specific cell culture system).

-

Incubate for a defined period (e.g., 15-30 minutes).

-

-

Washout and Recovery:

-

Remove the glutamate-containing medium and wash the cells gently with pre-warmed, glutamate-free medium.

-

Add fresh culture medium (containing this compound or vehicle as in the pre-treatment step).

-

Incubate for 24 hours to allow for the progression of cell death.

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay for metabolic activity or LDH assay for membrane integrity).

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control group (no glutamate treatment).

-

Compare the viability of cells treated with this compound to the vehicle-treated, glutamate-insulted group to determine the neuroprotective effect.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling cascade initiated by this compound binding to FGFR-1.

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of this compound.

References

Application Notes and Protocols for SUN13837 Administration in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUN13837 is a small molecule, highly lipid-soluble mimetic of basic fibroblast growth factor (bFGF).[1][2] It is under investigation for its neuroprotective and neuroregenerative properties, particularly in the context of acute spinal cord injury (ASCI).[1][2][3] Unlike the larger protein bFGF, this compound's small size allows for reliable systemic administration via intravenous injection and facilitates penetration of the blood-brain barrier. Preclinical and clinical studies have explored its potential to improve functional recovery after neuronal damage.

These application notes provide a detailed protocol for the in vivo administration of this compound based on published preclinical research, as well as a summary of quantitative data from both preclinical and clinical studies.

Data Presentation

Preclinical Efficacy in a Rat Spinal Cord Injury (SCI) Model

The following table summarizes the locomotor function recovery as measured by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale in a rat model of SCI. Treatment with this compound (1 mg/kg, IV) was initiated 90 minutes post-injury and continued once daily for 10 days.

| Time Post-Injury | Vehicle-Treated Group (Mean BBB Score ± SEM) | This compound-Treated Group (1 mg/kg) (Mean BBB Score ± SEM) |

| 1 Day | 0 | 0 |

| 8 Weeks | ~8 | Significantly improved vs. vehicle |

Note: Specific weekly BBB scores were presented graphically in the source material; the table provides a summary of the key findings.

Clinical Efficacy in the ASCENT-ASCI Phase 2 Study

The ASCENT-ASCI study was a randomized, double-blind, placebo-controlled trial evaluating the efficacy of this compound in patients with acute cervical spinal cord injury. Patients received either 1 mg/kg/day of intravenous this compound or a placebo for 7 to 28 days within 12 hours of injury. The following table summarizes the key efficacy outcomes at Week 16.

| Efficacy Measure | This compound Group (LS Mean ± SE) | Placebo Group (LS Mean ± SE) | Difference (LS Mean ± SE) | p-value |

| Total SCIM III Score (Primary) | 38.14 (4.70) | 33.60 (4.70) | 4.54 (6.52) | 0.4912 |

| Total Motor Score of ISNCSCI (Change from Baseline) | 16.58 (4.28) | 14.07 (4.18) | 2.51 (5.87) | 0.6719 |

| Combined Self-Care and Mobility Score of SCIM III | 18.73 (3.12) | 15.02 (3.10) | 3.71 (4.30) | 0.3951 |

| UEMS of ISNCSCI (Change from Baseline) | 9.92 (1.69) | 4.95 (1.67) | 4.97 (2.30) | 0.0351 |

LS Mean = Least Squares Mean; SE = Standard Error; SCIM = Spinal Cord Independence Measure; ISNCSCI = International Standards for Neurological Classification of Spinal Cord Injury; UEMS = Upper Extremity Motor Score.

Experimental Protocols

I. Formulation of this compound for Intravenous Administration in Rats

This protocol is for the preparation of an injectable solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

-

Vortex mixer

Procedure:

-